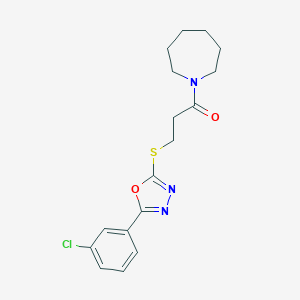
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease progression. The compound may also modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. The compound has also been shown to have antibacterial and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide in lab experiments include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, the limitations of using the compound include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data.
未来方向
There are several future directions for research on 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide. These include further studies on the compound's mechanism of action, optimization of synthesis methods, and in vivo studies to assess its efficacy and safety. The compound may also be studied for its potential as a drug delivery system or as a scaffold for the development of new therapeutic agents.
In conclusion, 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is a novel chemical compound that has potential pharmaceutical applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the compound's potential as a therapeutic agent.
合成方法
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-fluoroaniline and 2-mercaptobenzothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields the desired product, which can be purified through recrystallization or column chromatography.
科学研究应用
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide has been studied for its potential as a therapeutic agent in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antibacterial and anti-inflammatory properties.
属性
分子式 |
C16H13FN2OS2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)18-15(20)9-10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20) |
InChI 键 |
RBYGPKQICKFBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)